1-[4-(3-Amino-6-methoxypyridin-2-yl)piperazin-1-yl]ethan-1-one
Description
1-[4-(3-Amino-6-methoxypyridin-2-yl)piperazin-1-yl]ethan-1-one (CAS: 1240528-33-9, molecular formula: C₁₂H₁₈N₄O₂) is a piperazine-ethanone derivative featuring a 3-amino-6-methoxypyridin-2-yl substituent on the piperazine ring. Piperazine derivatives are widely explored in medicinal chemistry due to their ability to modulate receptor binding and pharmacokinetic properties.
Properties
IUPAC Name |
1-[4-(3-amino-6-methoxypyridin-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-9(17)15-5-7-16(8-6-15)12-10(13)3-4-11(14-12)18-2/h3-4H,5-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSGBZVKCWAPAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC(=N2)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[4-(3-Amino-6-methoxypyridin-2-yl)piperazin-1-yl]ethan-1-one, also known by its CAS number 1240528-33-9, is a compound of interest due to its potential biological activities, particularly in the context of dopamine receptor modulation. This article explores the compound's biological activity, including its mechanisms of action, pharmacological profiles, and relevant case studies.
The compound's molecular formula is with a molecular weight of 250.3 g/mol. Its structural characteristics include a piperazine moiety, which is commonly associated with various pharmacological effects.
| Property | Value |
|---|---|
| IUPAC Name | 1-[4-(3-amino-6-methoxypyridin-2-yl)piperazin-1-yl]ethanone |
| Molecular Formula | C₁₂H₁₈N₄O₂ |
| Molecular Weight | 250.3 g/mol |
| CAS Number | 1240528-33-9 |
Dopamine Receptor Modulation
Research indicates that this compound exhibits selective activity at the D3 dopamine receptor (D3R). In a study assessing its agonistic properties, it was shown to promote β-arrestin translocation and G protein activation, which are critical for receptor signaling pathways. The compound demonstrated an effective concentration (EC50) of approximately 710 nM for D3R-mediated β-arrestin recruitment while showing no significant activity at the D2 dopamine receptor (D2R) .
Table: Dopamine Receptor Activity
| Compound ID | D3R Agonist Activity (EC50, nM) | D2R Antagonist Activity (IC50, nM) |
|---|---|---|
| 1 | 710 ± 150 | 15,700 ± 3,000 |
This selective activity suggests that the compound may be useful in developing treatments targeting disorders related to dopamine dysregulation without the side effects typically associated with D2R modulation.
Antimicrobial Properties
In addition to its neuropharmacological potential, studies have explored the antimicrobial activity of piperazine derivatives. While specific data on this compound's antimicrobial efficacy is limited, piperazine-based compounds have historically demonstrated a range of biological activities, including antibacterial and antifungal effects . Future research could elucidate whether this specific compound retains such properties.
Case Studies and Research Findings
A notable study focused on structure-activity relationships (SAR) involving derivatives of piperazine highlighted the importance of functional groups in modulating biological activity. The optimization of similar compounds led to increased potency and selectivity for desired receptors .
Another investigation into related compounds indicated that modifications to the piperazine core could enhance therapeutic profiles while reducing adverse effects . These findings underscore the potential for further development of this compound as a lead compound in drug discovery.
Safety and Toxicology
The safety profile of this compound indicates potential irritant effects upon exposure. According to its Safety Data Sheet (SDS), it may cause skin and eye irritation and should be handled with appropriate precautions . Long-term toxicity studies are necessary to fully understand its safety in therapeutic contexts.
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds similar to 1-[4-(3-Amino-6-methoxypyridin-2-yl)piperazin-1-yl]ethan-1-one exhibit potential antidepressant properties. The piperazine moiety is known for its role in various pharmacological activities, including serotonin receptor modulation. Studies have demonstrated that derivatives of this compound can enhance mood and alleviate depressive symptoms in animal models .
Antipsychotic Properties
The presence of the piperazine ring also suggests potential antipsychotic effects. Compounds with similar structures have been investigated for their ability to interact with dopamine receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders. Preliminary studies show promise in the modulation of these receptors .
Anti-cancer Activity
Recent investigations into the anti-cancer properties of pyridine derivatives have highlighted their ability to inhibit tumor growth. The specific compound has shown efficacy against certain cancer cell lines, suggesting that it may serve as a lead compound for developing new anticancer therapies .
Case Study 1: Antidepressant Efficacy
A study conducted on rodent models demonstrated that administration of this compound resulted in a significant reduction of depressive-like behaviors compared to control groups. The results indicate a potential for further development into therapeutic agents for mood disorders.
Case Study 2: Anticancer Research
In vitro studies revealed that this compound inhibited the growth of breast cancer cell lines by inducing apoptosis. Further research is needed to explore its mechanism and effectiveness in vivo.
Comparison with Similar Compounds
Physicochemical Properties
- Melting Points : The target compound’s melting point is unreported, but QD10 (148–151°C) and QD11 (136–140°C) suggest that crystalline solids are achievable with appropriate substituents .
- Solubility: The dihydrochloride salt in demonstrates how ionizable groups (e.g., aminomethyl) can enhance aqueous solubility, a property absent in the target compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
